molecular formula C24H16N2O2S2 B3239640 1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene CAS No. 1421262-08-9

1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene

Cat. No. B3239640
CAS RN: 1421262-08-9
M. Wt: 428.5
InChI Key: BAVUOVQMFPDJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene is a crystalline solid, often seen as white to light yellow crystals . It has a molecular formula of C24H16N2O2S2 and an average mass of 428.526 Da .


Molecular Structure Analysis

The molecular structure of 1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene consists of two thiazolyl groups attached to a benzene ring via hydroxyphenyl groups . The SMILES string for this compound is OC1=CC=C (C2=CSC (C3=CC=CC (C4=NC (C5=CC=C (O)C=C5)=CS4)=C3)=N2)C=C1 .

Scientific Research Applications

Molecular Electrostatic Potential (MEP) Studies

Other Potential Applications

Safety and Hazards

According to the available safety data, this compound may cause serious eye damage . Precautionary measures include avoiding contact with eyes, skin, and clothing, and ensuring adequate ventilation .

properties

IUPAC Name

4-[2-[3-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]phenyl]-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O2S2/c27-19-8-4-15(5-9-19)21-13-29-23(25-21)17-2-1-3-18(12-17)24-26-22(14-30-24)16-6-10-20(28)11-7-16/h1-14,27-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVUOVQMFPDJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)O)C4=NC(=CS4)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene

CAS RN

1421262-08-9
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421262-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene
Reactant of Route 2
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene
Reactant of Route 3
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene
Reactant of Route 4
Reactant of Route 4
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene
Reactant of Route 5
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene
Reactant of Route 6
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.